![molecular formula C18H22N2O B10833476 Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
Imidazo[1,5-a]pyridine derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine derivative 2 is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and potential in various scientific fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions can be performed under mild conditions using catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated reaction setups to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while reduction reactions can produce reduced imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridine derivative 2 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine derivative 2 involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival . Molecular docking studies have shown that this compound can bind to target proteins with high affinity, leading to the disruption of critical cellular processes .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivative 2 can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives . While all these compounds share a common imidazo-pyridine core, they differ in their specific chemical properties and applications. For example, imidazo[1,2-a]pyridine derivatives are known for their anticancer activity, while imidazo[4,5-b]pyridine derivatives are explored for their antimicrobial properties .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[2,1-b]thiazine
- Imidazo[5,1-a]quinolone
This compound stands out due to its unique combination of luminescent properties and versatile applications across various scientific fields.
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(S)-2-bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C18H22N2O/c21-18(15-8-11-1-2-13(15)7-11)17-14(12-3-4-12)5-6-20-10-19-9-16(17)20/h5-6,9-13,15,18,21H,1-4,7-8H2/t11?,13?,15?,18-/m0/s1 |
InChI Key |
AYNGHFYFVHELEJ-NNIVULJMSA-N |
Isomeric SMILES |
C1CC1C2=C(C3=CN=CN3C=C2)[C@H](C4CC5CCC4C5)O |
Canonical SMILES |
C1CC1C2=C(C3=CN=CN3C=C2)C(C4CC5CCC4C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


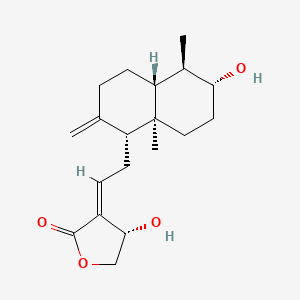

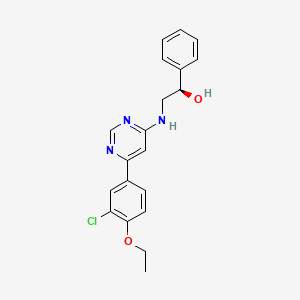
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)

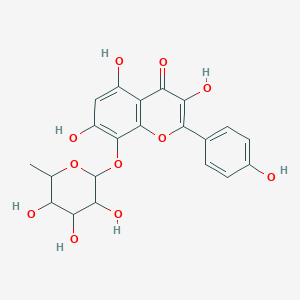
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)
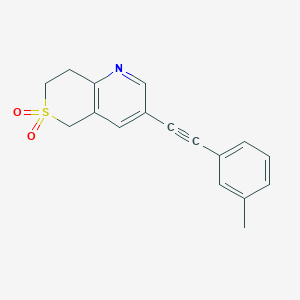

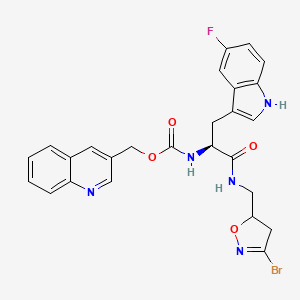
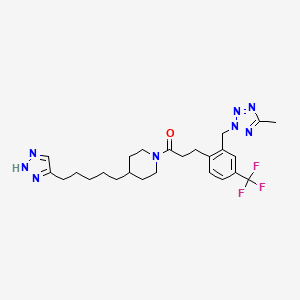
![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
